molecular formula C22H34N2O3 B5958561 (3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B5958561
M. Wt: 374.5 g/mol
InChI Key: BMAFZCHHKOFNSH-FGZHOGPDSA-N
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Description

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxyl group, and attachment of the cyclopentyloxyphenyl moiety. Common reagents used in these reactions include piperidine, cyclopentanol, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, binding to a receptor may trigger a signaling cascade that results in analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Cyclopentyloxyphenyl derivatives: Compounds with similar cyclopentyloxyphenyl moieties.

Uniqueness

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[(3-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c25-18-8-12-24(13-9-18)21-10-11-23(16-22(21)26)15-17-4-3-7-20(14-17)27-19-5-1-2-6-19/h3-4,7,14,18-19,21-22,25-26H,1-2,5-6,8-13,15-16H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAFZCHHKOFNSH-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CCC(C(C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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